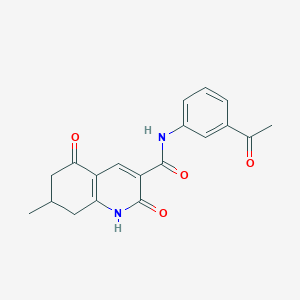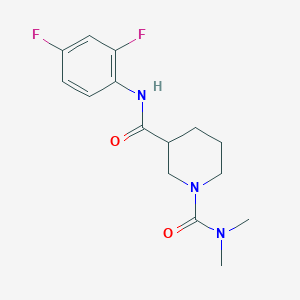![molecular formula C19H17ClN4O B5303474 4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole](/img/structure/B5303474.png)
4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the field of scientific research due to its promising applications in various fields. This compound is also known as CCT137690 and is a potent inhibitor of the protein kinase CHK1.
Mechanism of Action
CCT137690 inhibits the kinase activity of CHK1 by binding to its ATP-binding site. This leads to the accumulation of DNA damage and the activation of the DNA damage response pathway. Inhibition of CHK1 also leads to the activation of the mitotic checkpoint, which prevents cells from entering mitosis until all DNA damage is repaired.
Biochemical and Physiological Effects
CCT137690 has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to enhance the efficacy of radiotherapy and chemotherapy in cancer cells. In addition, CCT137690 has been found to have anti-inflammatory effects and to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
The main advantage of using CCT137690 in lab experiments is its potent inhibitory activity against CHK1. This makes it a valuable tool for studying the DNA damage response pathway and its role in cancer. However, the use of CCT137690 in lab experiments is limited by its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of CCT137690. One potential direction is the development of more potent and selective CHK1 inhibitors. Another direction is the investigation of the role of CHK1 in other diseases, such as neurodegenerative diseases and viral infections. Finally, the use of CCT137690 in combination with other drugs for the treatment of cancer is an area of active research.
Synthesis Methods
The synthesis of 4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole is a complex process that involves several steps. The first step involves the reaction of 2-chlorobenzonitrile with sodium methoxide to form 2-chlorophenylacetonitrile. This intermediate is then reacted with pyrrolidine to form 3-(2-chlorophenyl)-1-pyrrolidinecarbonitrile. The final step involves the reaction of this intermediate with phenyl isocyanate and sodium azide to form the desired compound.
Scientific Research Applications
CCT137690 has been extensively studied for its potential applications in cancer research. It has been found to be a potent inhibitor of CHK1, a protein kinase that plays a crucial role in the DNA damage response pathway. Inhibition of CHK1 leads to the accumulation of DNA damage, which can be exploited to selectively kill cancer cells. CCT137690 has also been found to enhance the efficacy of radiotherapy and chemotherapy in cancer cells.
properties
IUPAC Name |
[3-(2-chlorophenyl)pyrrolidin-1-yl]-(1-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O/c20-17-9-5-4-8-16(17)14-10-11-23(12-14)19(25)18-13-24(22-21-18)15-6-2-1-3-7-15/h1-9,13-14H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMQAHSIGPQYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2Cl)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5303405.png)


![2-methyl-1-phenyl-5-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}-1H-benzimidazole](/img/structure/B5303428.png)
![4-[(dimethylamino)methyl]phenol 2-butenedioate (salt)](/img/structure/B5303437.png)
![N-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B5303446.png)
![3-{2-[isopropyl(methyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5303451.png)
![2-[4-(2-methylphenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B5303463.png)

![1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5303471.png)

![5-[(5-bromo-2-furyl)methylene]-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303481.png)
![N~4~-cyclopropyl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5303486.png)
![1-(3-methoxyphenyl)-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B5303489.png)